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molecular formula C8H10O4 B8651723 2-Cyclohexene-1,2-dicarboxylic acid CAS No. 38765-78-5

2-Cyclohexene-1,2-dicarboxylic acid

Cat. No. B8651723
M. Wt: 170.16 g/mol
InChI Key: QDKOFCUUXIAICD-UHFFFAOYSA-N
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Patent
US04892578

Procedure details

A stirred solution of 5.0 grams (0.029 mole) of cyclohexene-2,3-dicarboxylic acid in 30 ml of acetic anhydride and 100 ml of acetic acid was heated under reflux for four hours. The reaction mixture was concentrated under reduced pressure to a residual oil. The oil was washed with petroleum ether and evacuated under high vacuum to yield 2.2 grams of 2,3,4,5-tetrahydrophthalic anhydride as a semi-solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[C:2]=1[C:10]([OH:12])=[O:11]>C(OC(=O)C)(=O)C.C(O)(=O)C>[C:10]1(=[O:11])[O:12][C:7](=[O:9])[CH:3]2[CH2:4][CH2:5][CH2:6][CH:1]=[C:2]12

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C(CCC1)C(=O)O)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to a residual oil
WASH
Type
WASH
Details
The oil was washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
evacuated under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)CCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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